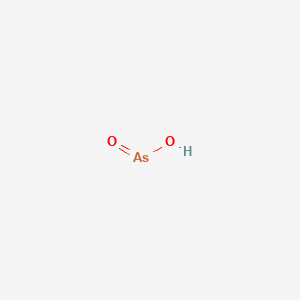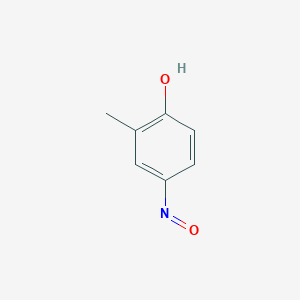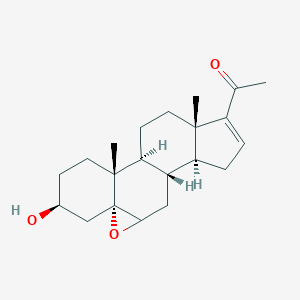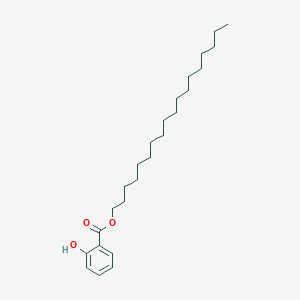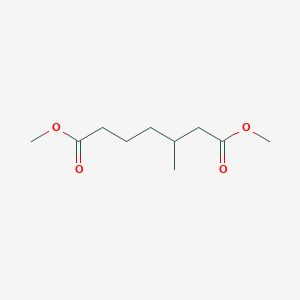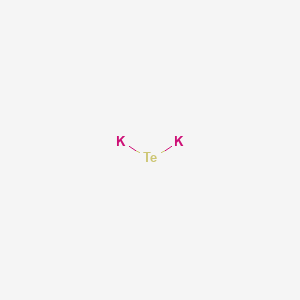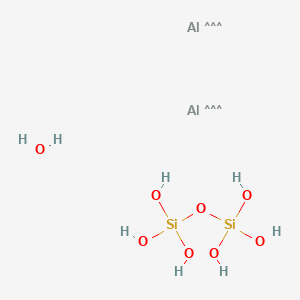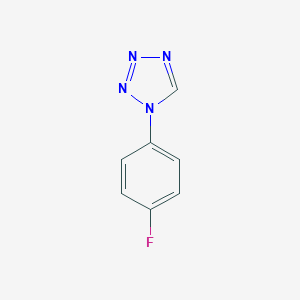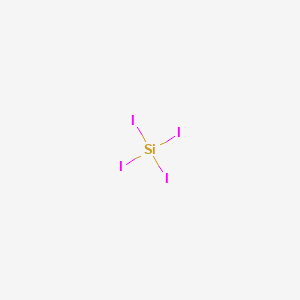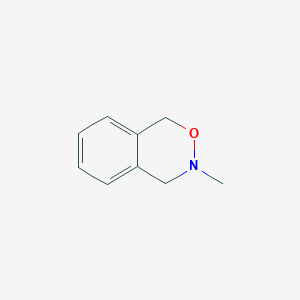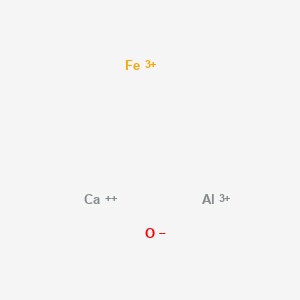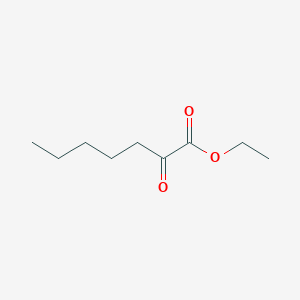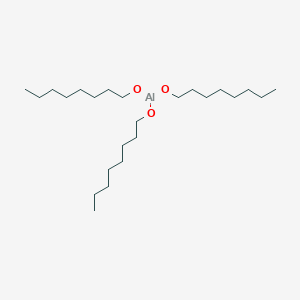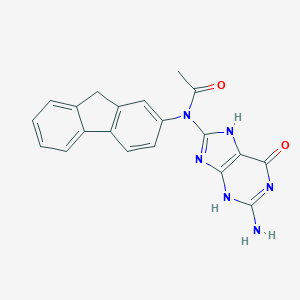
N-(Guanin-8-yl)-N-acetyl-2-aminofluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Guanin-8-yl)-N-acetyl-2-aminofluorene (GAAF) is a chemical compound that has been extensively studied for its potential mutagenic and carcinogenic effects. GAAF is a derivative of 2-aminofluorene, a compound that has been shown to cause DNA damage in experimental settings. GAAF is formed when 2-aminofluorene reacts with guanine, one of the four nucleotide bases that make up DNA.
Mecanismo De Acción
The mechanism by which N-(Guanin-8-yl)-N-acetyl-2-aminofluorene induces DNA damage and mutagenesis is not well understood. It is thought that N-(Guanin-8-yl)-N-acetyl-2-aminofluorene may react with DNA to form adducts, which can interfere with DNA replication and transcription. The formation of N-(Guanin-8-yl)-N-acetyl-2-aminofluorene-DNA adducts has been detected in vitro and in vivo, supporting the hypothesis that N-(Guanin-8-yl)-N-acetyl-2-aminofluorene is a genotoxic compound.
Efectos Bioquímicos Y Fisiológicos
N-(Guanin-8-yl)-N-acetyl-2-aminofluorene has been shown to cause a variety of biochemical and physiological effects in experimental settings. It has been shown to induce oxidative stress, inflammation, and cell death in vitro. N-(Guanin-8-yl)-N-acetyl-2-aminofluorene has also been shown to affect the expression of genes involved in cell cycle regulation and DNA repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(Guanin-8-yl)-N-acetyl-2-aminofluorene in lab experiments include its well-characterized mutagenic and carcinogenic effects, which make it a useful tool for studying the mechanisms of DNA damage and repair. However, the limitations of using N-(Guanin-8-yl)-N-acetyl-2-aminofluorene include its toxicity and potential for causing harm to researchers who handle it. Additionally, the synthesis of N-(Guanin-8-yl)-N-acetyl-2-aminofluorene is a complex process that requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on N-(Guanin-8-yl)-N-acetyl-2-aminofluorene. One area of focus could be the development of new methods for synthesizing N-(Guanin-8-yl)-N-acetyl-2-aminofluorene that are more efficient and less toxic. Another area of focus could be the development of new techniques for detecting N-(Guanin-8-yl)-N-acetyl-2-aminofluorene-DNA adducts in vivo, which could provide insights into the mechanisms by which N-(Guanin-8-yl)-N-acetyl-2-aminofluorene induces DNA damage and mutagenesis. Finally, future research could focus on the development of new therapies for treating cancers that are caused by exposure to genotoxic compounds like N-(Guanin-8-yl)-N-acetyl-2-aminofluorene.
Métodos De Síntesis
N-(Guanin-8-yl)-N-acetyl-2-aminofluorene can be synthesized by reacting 2-aminofluorene with guanine in the presence of acetic anhydride. The reaction results in the formation of N-(Guanin-8-yl)-N-acetyl-2-aminofluorene as well as other byproducts. The synthesis of N-(Guanin-8-yl)-N-acetyl-2-aminofluorene is a complex process that requires careful control of reaction conditions to ensure that the desired product is obtained.
Aplicaciones Científicas De Investigación
N-(Guanin-8-yl)-N-acetyl-2-aminofluorene has been extensively studied for its potential mutagenic and carcinogenic effects. It has been shown to induce mutations in bacterial and mammalian cells and to cause DNA damage in vitro. N-(Guanin-8-yl)-N-acetyl-2-aminofluorene has also been shown to induce tumors in experimental animals, although the exact mechanism by which this occurs is not well understood.
Propiedades
Número CAS |
14490-85-8 |
|---|---|
Nombre del producto |
N-(Guanin-8-yl)-N-acetyl-2-aminofluorene |
Fórmula molecular |
C20H16N6O2 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
N-(2-amino-6-oxo-1,7-dihydropurin-8-yl)-N-(9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C20H16N6O2/c1-10(27)26(20-22-16-17(24-20)23-19(21)25-18(16)28)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9H,8H2,1H3,(H4,21,22,23,24,25,28) |
Clave InChI |
QTBDQHZMVUSJMS-UHFFFAOYSA-N |
SMILES isomérico |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4)C(=O)N=C(N5)N |
SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4)C(=O)NC(=N5)N |
SMILES canónico |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4)C(=O)N=C(N5)N |
Sinónimos |
N-(guanin-8-yl)-N-acetyl-2-aminofluorene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



